1-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
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Description
The compound “1-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields such as medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered diazepane ring, a phenyl ring substituted with a chlorine and a methyl group, and a prop-2-en-1-one group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure of such compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several functional groups present in the molecule. The enone could undergo Michael addition or conjugate addition reactions. The diazepane ring might undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, aromatic systems, and halogens would influence properties like solubility, melting point, boiling point, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-3-15(19)18-9-5-8-17(10-11-18)14-7-4-6-13(16)12(14)2/h3-4,6-7H,1,5,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLLHKFXPRIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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